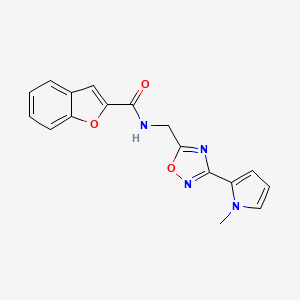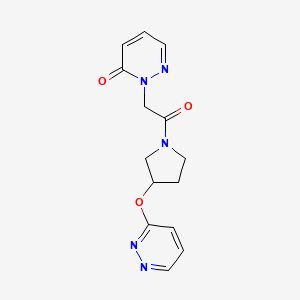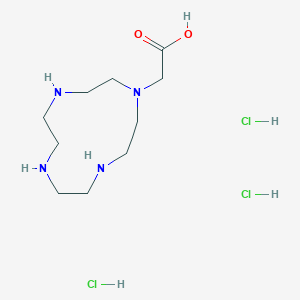![molecular formula C22H16F2N4O3 B2571418 2-(3-苄基-2,4-二氧代-3,4-二氢吡啶并[3,2-d]嘧啶-1(2H)-基)-N-(2,4-二氟苯基)乙酰胺 CAS No. 921828-21-9](/img/structure/B2571418.png)
2-(3-苄基-2,4-二氧代-3,4-二氢吡啶并[3,2-d]嘧啶-1(2H)-基)-N-(2,4-二氟苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide is a synthetic organic compound belonging to the class of pyridopyrimidines Its structure is characterized by a fused ring system of pyrimidine and pyridine with additional functional groups that bestow unique chemical properties
科学研究应用
This compound has found wide-ranging applications in scientific research:
Chemistry
: Used as a precursor for the synthesis of more complex molecules in organic synthesis.
Biology
: Investigated for its potential as a biological probe due to its interactions with cellular macromolecules.
Medicine
: Studied for its potential therapeutic applications, particularly in the area of cancer research due to its ability to inhibit certain enzymatic pathways.
Industry
: Utilized in the development of specialty chemicals and materials, given its unique reactivity profile.
准备方法
The synthetic route to 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide typically involves the cyclization of appropriately substituted amides and amines. The initial step involves the preparation of an intermediate amide through the reaction of a benzyl-protected amine with a suitably substituted acyl chloride under mild conditions. This intermediate undergoes cyclization with a suitable pyridopyrimidine precursor, often in the presence of a base such as potassium carbonate, to form the final product. Industrial methods often involve optimization of this process through enhanced reaction conditions such as higher temperatures and pressures to increase yield and reduce reaction time.
化学反应分析
This compound undergoes various types of chemical reactions:
Oxidation
: Oxidative reactions involving common oxidizing agents like potassium permanganate can lead to the formation of hydroxylated derivatives.
Reduction
: Reductive conditions, such as hydrogenation over palladium catalysts, can result in the saturation of the pyridopyrimidine ring.
Substitution
: Nucleophilic substitution reactions can be facilitated by using reagents such as sodium methoxide to replace hydrogen atoms on the aromatic ring.
Major products from these reactions include hydroxylated, hydrogenated, and substituted analogs, each with potential distinct chemical properties.
作用机制
The compound exerts its effects through several molecular mechanisms. It primarily targets nucleic acids and proteins, interfering with their normal biological functions. The pyridopyrimidine ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, it binds to specific enzymes, inhibiting their activity and affecting cellular pathways critical for cell growth and survival.
相似化合物的比较
Similar compounds include other pyridopyrimidine derivatives such as 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine and 2,4-difluorophenylacetamide analogs. The unique aspect of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide lies in its structural features which enhance its biological activity compared to its analogs.
属性
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O3/c23-15-8-9-17(16(24)11-15)26-19(29)13-27-18-7-4-10-25-20(18)21(30)28(22(27)31)12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBXQKGETCOCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({[1-(4-tert-butylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2571340.png)
![6-tert-butyl-3-[(2,5-dimethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2571341.png)
![N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide](/img/structure/B2571344.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2571345.png)



![N-[(2-chloro-4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)-1,3-thiazole-4-carboxamide](/img/structure/B2571349.png)

![2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride](/img/structure/B2571353.png)
![8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571356.png)
